molecular formula C11H6Cl2NNaO2S B2663782 sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 2377035-17-9

sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B2663782
CAS No.: 2377035-17-9
M. Wt: 310.12
InChI Key: KIWBWUBYGXKZMI-UHFFFAOYSA-M
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Description

Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate (molecular formula: C₁₁H₆Cl₂NNaO₂, molecular weight: 310.14 g/mol) is a sodium salt derivative featuring a thiazole core substituted at the 4-position with a 2,5-dichlorophenyl group and at the 2-position with an acetate moiety . The sodium counterion enhances aqueous solubility, making it advantageous for pharmaceutical or biochemical applications. This compound is cataloged under CAS EN300-745544 and is structurally related to other thiazole-based derivatives, as evidenced by Enamine Ltd.’s building block listings .

Properties

IUPAC Name

sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S.Na/c12-6-1-2-8(13)7(3-6)9-5-17-10(14-9)4-11(15)16;/h1-3,5H,4H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWBWUBYGXKZMI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)CC(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2,5-dichlorophenylacetic acid with thioamides under specific conditions. The process often includes the use of catalysts and solvents to facilitate the reaction. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide, which helps in the formation of the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization and purification to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate can be represented by the following SMILES notation: O C O Cc1scc n1 c1cc Cl ccc1Cl Na \text{ O C O Cc1scc n1 c1cc Cl ccc1Cl Na }This compound exhibits a thiazole ring, which is known for imparting various pharmacological properties. The presence of chlorine substituents enhances its biological activity.

Antimicrobial Applications

This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have demonstrated that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A recent investigation assessed the antibacterial properties of various thiazole derivatives, including this compound. The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Minimum inhibitory concentrations (MICs) were reported to be lower than those of traditional antibiotics like linezolid, indicating its potential as an alternative therapeutic agent .

Anticancer Potential

The anticancer properties of this compound have also been a focus of research. Compounds with similar thiazole structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxic Effects

In vitro studies revealed that this compound exhibited cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively. Various synthetic pathways have been developed to enhance yield and purity. For instance, reactions involving thiazole derivatives with different substituents have been optimized to produce compounds with enhanced biological activities.

Synthesis Overview

The synthesis typically involves the reaction of thiazole derivatives with acetic acid under specific conditions to yield this compound. The reaction conditions can significantly affect the yield and purity of the final product .

Biological Activity

Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate (CAS No. 2377035-17-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • SMILES : [O-]C(=O)Cc1scc(n1)c1cc(Cl)ccc1Cl.[Na+]

The synthesis typically involves the formation of the thiazole ring through the reaction of 2,5-dichlorophenyl isothiocyanate with an appropriate amine, followed by acylation with acetic acid derivatives under controlled conditions .

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance:

  • In vitro studies have shown that thiazole derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) strains .
  • A comparative study highlighted that compounds similar to this compound demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. Key findings include:

  • The compound has shown significant cytotoxic effects on cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). For example, certain analogs resulted in a decrease in cell viability by approximately 39.8% compared to untreated controls .
  • Structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer activity. For instance, the introduction of electron-withdrawing groups like chlorine has been linked to improved potency against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

StudyFindings
MDPI StudyDemonstrated broad-spectrum antimicrobial activity against resistant bacterial strains.
Anticancer Activity StudyReported significant cytotoxicity against Caco-2 cells with specific structural modifications enhancing activity.
Comparative StudyAnalyzed the influence of dichloro substitutions on biological reactivity and potential therapeutic applications.

Comparison with Similar Compounds

Ethyl Ester Derivatives with Ureido-Phenyl Substituents

Compounds such as ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) and ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) () share the thiazole-acetate backbone but differ in substituents:

  • 10g (Molecular weight: 548.1 [M+H]⁺) includes a 3,4-dichlorophenyl-ureido group and a piperazine linker.
  • 10h (Molecular weight: 564.2 [M+H]⁺) substitutes the dichlorophenyl group with a 3-trifluoromethoxyphenyl-ureido moiety .

Key Differences :

  • The sodium salt’s carboxylate group confers higher water solubility compared to the lipophilic ethyl esters.

Brominated Thiazole Analogs

Enamine Ltd.’s catalogue lists a brominated analog (C₁₀H₅BrFNO₂, molecular weight: 270.06 g/mol) with a bromide replacing one chlorine atom .

Acetamide Derivatives with Sulfonyl Groups

The RCSB PDB ligand N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide (molecular formula: C₂₅H₂₀Cl₂N₂O₃S₂ , molecular weight: 517.53 g/mol) replaces the sodium acetate with an acetamide-ethylsulfonylphenyl group .

  • Functional Group Comparison: The acetamide group enables hydrogen-bond donor/acceptor interactions, unlike the carboxylate’s ionic character. The ethylsulfonyl group is a strong electron-withdrawing substituent, likely enhancing stability and influencing solubility and membrane permeability.

Carbamate-Linked Thiazole Derivatives

Pharmacopeial Forum reports thiazolylmethyl carbamates with ethoxycarbonylamino and hydroperoxypropan-2-yl substituents (). These derivatives exhibit carbamate linkages, which are typically more hydrolytically stable than esters under physiological conditions. The hydroperoxy group may introduce oxidative instability but could serve as a prodrug activation site .

Tabulated Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate C₁₁H₆Cl₂NNaO₂ 310.14 Sodium acetate, 2,5-dichlorophenyl High solubility, electron-withdrawing Cl
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piper... C₂₅H₂₄Cl₂N₄O₂S 548.1 Ureido-phenyl, piperazine Enhanced H-bonding, lipophilic
N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl... C₂₅H₂₀Cl₂N₂O₃S₂ 517.53 Acetamide, ethylsulfonylphenyl Hydrophobic, strong EWG effects
Brominated analog C₁₀H₅BrFNO₂ 270.06 Bromine substitution Increased steric bulk, altered reactivity

Q & A

Q. What synthetic methodologies are recommended for sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate?

The compound is typically synthesized via condensation reactions. For example, refluxing substituted benzaldehydes with thiazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Sodium salt formation may involve neutralization of the carboxylic acid precursor with NaOH .

Q. How is the compound structurally characterized?

Key techniques include:

  • NMR/IR spectroscopy to confirm functional groups (e.g., acetate, thiazole ring).
  • X-ray crystallography using programs like SHELXL for refinement, which resolves hydrogen bonding patterns (e.g., directed toward nitrogen in the thiazole ring) .
  • Mass spectrometry to verify molecular weight (310.14 g/mol) .

Q. What biological activities are reported for this compound?

The thiazole core and dichlorophenyl group are associated with antibacterial activity, likely via protein synthesis inhibition. Structural analogs show interference with bacterial ribosomes or enzyme targets .

Q. What are its critical physicochemical properties?

  • Molecular formula : C₁₁H₆Cl₂NNaO₂ .
  • logP : Predicted ~3.2 (similar to analogs with dichlorophenyl-thiazole motifs), indicating moderate hydrophobicity .
  • Solubility : Low aqueous solubility (common for sodium salts of aromatic acids), requiring DMSO or ethanol for dissolution .

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved?

Variability may arise from reaction conditions (e.g., reflux time, catalyst purity). Systematic optimization using Design of Experiments (DoE) is recommended. For instance, adjusting acetic acid concentration ( ) or switching to microwave-assisted synthesis could improve reproducibility .

Q. What computational tools predict its pharmacokinetic properties?

  • ACD/Labs Percepta calculates pKa (e.g., ~2.53 for carboxylate) and logD .
  • Molecular docking (e.g., AutoDock Vina) models interactions with bacterial targets like elongation factor Tu .

Q. How is its crystal structure determined experimentally?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves conformation details. Hydrogen bonding networks (e.g., N–H···O in thiazole-acetate motifs) are critical for stability .

Q. What strategies enhance bioavailability?

  • Salt modification : Sodium improves solubility but may reduce membrane permeability.
  • Prodrug design : Esterification of the acetate group (e.g., ethyl ester) increases lipophilicity .
  • Nanoparticle encapsulation : Enhances dissolution and targeted delivery .

Q. How are target interactions validated in pharmacological studies?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to bacterial proteins.
  • Microscale Thermophoresis (MST) : Quantifies interactions in solution phase .

Q. How is stability assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes.
  • HPLC monitoring : Detects degradation products (e.g., hydrolysis of the thiazole ring or acetate group) .

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